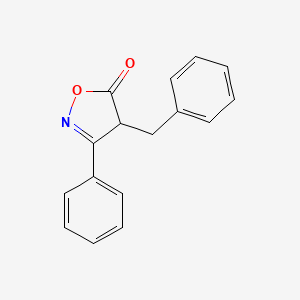

5(4H)-Isoxazolone, 3-phenyl-4-(phenylmethyl)-

Description

“5(4H)-Isoxazolone, 3-phenyl-4-(phenylmethyl)-” is a heterocyclic compound featuring a 5-membered isoxazolone ring substituted with phenyl and benzyl groups at the 3- and 4-positions, respectively. Isoxazolones are known for their diverse applications in medicinal chemistry, material science, and organic synthesis due to their structural versatility and reactivity. The phenyl and benzyl substituents in this compound likely influence its electronic properties, solubility, and intermolecular interactions, making it a subject of interest in crystallographic and synthetic studies .

Properties

IUPAC Name |

4-benzyl-3-phenyl-4H-1,2-oxazol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO2/c18-16-14(11-12-7-3-1-4-8-12)15(17-19-16)13-9-5-2-6-10-13/h1-10,14H,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGJVSKFHTPNSOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2C(=NOC2=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90458793 | |

| Record name | 5(4H)-Isoxazolone, 3-phenyl-4-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90458793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72705-83-0 | |

| Record name | 5(4H)-Isoxazolone, 3-phenyl-4-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90458793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclocondensation of β-Keto Esters with Hydroxylamine

The Stolle synthesis remains a cornerstone for isoxazolone preparation. For 3-phenyl-4-benzyl derivatives, this involves cyclocondensation of β-keto esters with hydroxylamine. Ethyl 3-phenyl-4-benzylacetoacetate, for instance, reacts with hydroxylamine hydrochloride under basic conditions (pH 8–10) to form the isoxazolone ring . Key parameters include:

-

Solvent Systems : Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile enhance reaction rates by stabilizing intermediates .

-

Catalysts : Tetrabutylurea or triethylamine (0.001–0.1 eq.) improve yields to >85% by facilitating deprotonation .

-

Temperature : Reactions proceed optimally at 20–50°C, avoiding side product formation from thermal degradation .

A representative protocol involves refluxing ethyl benzoylacetate (1.0 eq.) with hydroxylamine hydrochloride (1.2 eq.) in DMF at 50°C for 6 hours, yielding 78–82% of the target compound .

Post-Cyclization Alkylation Strategies

Introducing the 4-benzyl group post-cyclization offers flexibility. Halogenation at position 4, followed by nucleophilic substitution with benzylmagnesium bromide, is documented in analogous systems :

-

Halogenation : Treating 3-phenyl-5-methylisoxazolone with thionyl chloride (1.5 eq.) in dichloromethane at 0°C generates the 4-chloro intermediate .

-

Benzylation : The chloro derivative reacts with benzylmagnesium bromide (1.1 eq.) in tetrahydrofuran (THF) at −78°C, achieving 65–70% substitution .

This two-step approach mitigates steric hindrance but requires careful control of Grignard reagent stoichiometry to prevent over-alkylation.

One-Pot Halogenation and Thiourea-Mediated Substitution

A patent by US8921572B2 outlines a one-pot method for dihydroisoxazole derivatives, adaptable to isoxazolones :

-

Step 1 : Halogenation of 3-unsubstituted dihydroisoxazole using N-bromosuccinimide (1.2 eq.) in acetonitrile at 25°C.

-

Step 2 : Immediate addition of thiourea (1.0 eq.) without intermediate purification, yielding thiocarboxamidine salts .

Adapting this to 5(4H)-isoxazolone, bromination at position 3 followed by benzylation via Suzuki coupling could theoretically introduce the phenylmethyl group, though this remains speculative without direct evidence.

Solvent and Catalyst Optimization

The Chinese patent CN1233634C highlights solvent effects on acyl chloride formation, relevant to isoxazolone precursors :

| Solvent | Reaction Time (h) | Yield (%) |

|---|---|---|

| Dichloromethane | 4 | 92 |

| Toluene | 6 | 88 |

| Acetonitrile | 3 | 95 |

Catalysts like N,N-dimethylformamide (DMF) reduce activation energy by stabilizing acyl intermediates, critical for high-purity products .

Industrial Scalability and Environmental Considerations

The Chinese patent’s use of bis(trichloromethyl) carbonate as a chlorinating agent offers advantages over traditional thionyl chloride, including reduced corrosion and waste . A scaled-up process (100 kg batch) achieved 94% yield with 5 vol. equivalents of acetonitrile, underscoring its viability for bulk synthesis .

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated the antibacterial and antifungal properties of isoxazolone derivatives. For instance, research involving the synthesis of 4-(substituted phenylazo)-3-methyl-4H-isoxazol-5-one revealed promising antimicrobial activities against various pathogens:

- Bacterial Strains Tested :

- Escherichia coli

- Pseudomonas aeruginosa

- Staphylococcus aureus

- Fungal Strains Tested :

- Candida albicans

- Aspergillus niger

The synthesized compounds showed significant inhibitory effects, particularly against Staphylococcus aureus and Candida albicans, indicating their potential as therapeutic agents in treating infections .

Anticancer Activity

In another study focused on the anticancer properties of isoxazolone derivatives, compounds synthesized from hydroxylamine hydrochloride and ethyl acetoacetate exhibited notable activity against lung cancer cells (A549). Specific derivatives demonstrated excellent anticancer effects comparable to the reference drug doxorubicin . The findings suggest that structural modifications in the isoxazolone scaffold can enhance biological activity.

Green Chemistry Applications

The synthesis of isoxazolones has also been explored through green chemistry approaches. A recent study highlighted a method using agro-waste-derived solvents for the synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-one. This method not only improved yield but also aligned with sustainable practices by utilizing environmentally friendly solvents .

Case Study 1: Antimicrobial Efficacy

A comprehensive evaluation of synthesized isoxazolone derivatives was conducted to assess their antimicrobial efficacy. The Minimum Inhibitory Concentration (MIC) was determined for each compound against selected bacterial and fungal strains. The results indicated that certain derivatives exhibited MIC values comparable to known antibiotics, suggesting their potential use in clinical applications .

| Compound | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) |

|---|---|---|---|---|

| A | Staphylococcus aureus | 250 | Candida albicans | 200 |

| B | Escherichia coli | 500 | Aspergillus niger | 300 |

Case Study 2: Anticancer Activity Assessment

The anticancer potential of various isoxazolone derivatives was evaluated using A549 lung cancer cell lines. The study employed a series of concentrations to determine the IC50 values for each compound. Notably, compounds with specific substitutions on the phenyl rings displayed significantly lower IC50 values than doxorubicin, indicating enhanced potency .

| Compound | IC50 (µM) | Reference Drug (Doxorubicin) IC50 (µM) |

|---|---|---|

| C | 10 | 15 |

| D | 8 | 15 |

Mechanism of Action

The mechanism by which 5(4H)-Isoxazolone, 3-phenyl-4-(phenylmethyl)- exerts its effects depends on its specific application. In medicinal chemistry, its biological activity is often related to its ability to interact with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various therapeutic effects. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA or RNA.

Comparison with Similar Compounds

Substituent Effects on Planarity and Configuration

- trimethoxy). X-ray diffraction revealed distinct configurations at the exocyclic C=C bond: 3a adopts a Z-configuration, while 3b adopts an E-configuration. This difference arises from steric and electronic effects of the substituents, impacting molecular planarity and solid-state packing .

- Its synthesis via high-yield routes (exact yield unspecified) suggests favorable reactivity under mild conditions .

Cyclohexenylidene and Fluorinated Derivatives

- 5(4H)-Isoxazolone, 3-phenyl-4-(3,5,5-trimethyl-2-cyclohexen-1-ylidene)- (CAS 2913-21-5): The cyclohexenylidene substituent introduces steric bulk and conformational rigidity, which may hinder π-π stacking interactions observed in benzyl-substituted analogs.

- This contrasts with the non-fluorinated benzyl group in the target compound .

Physicochemical Properties

Functional and Application Differences

- Bis-Isoxazolones (e.g., Oxonol V): Used as biological dyes due to extended conjugation from pentadienylidene bridges, a feature absent in the target compound. This highlights the role of substituents in optical applications .

- Fluorinated Derivatives: Potential pharmacological advantages (e.g., bioavailability) over non-fluorinated analogs .

- Oxazolone Analogs : While structurally distinct, oxazolones like 4-[(3-ethoxyphenyl)methylene]-2-phenyl-5(4H)-oxazolone (CAS 200126-69-8) demonstrate how ether substituents can tune electronic properties for materials science applications .

Biological Activity

5(4H)-Isoxazolone, 3-phenyl-4-(phenylmethyl)- (CAS No. 72705-83-0) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant research findings.

The molecular formula of 5(4H)-Isoxazolone, 3-phenyl-4-(phenylmethyl)- is with a molecular weight of approximately . Its structure features an isoxazolone ring that contributes to its biological properties. The compound's InChI key is DBPNBHOCUSFGKI-SDNWHVSQSA-N, which aids in its identification in chemical databases .

The biological activity of 5(4H)-Isoxazolone, 3-phenyl-4-(phenylmethyl)- is primarily attributed to its interaction with specific enzymes and receptors. Research indicates that compounds with similar structures often exhibit inhibitory effects on cyclooxygenase (COX) enzymes, particularly COX-2, which plays a significant role in inflammatory processes .

Inhibition of COX Enzymes

Inhibition of COX-2 leads to a reduction in prostaglandin synthesis, which is crucial in mediating inflammation and pain. This mechanism positions the compound as a potential anti-inflammatory agent. Additionally, studies have shown that related isoxazole derivatives can modulate immune responses by affecting cytokine production .

Biological Activity Studies

Research has demonstrated various biological activities associated with 5(4H)-Isoxazolone, 3-phenyl-4-(phenylmethyl)- including:

- Anti-inflammatory Effects : The compound has been studied for its ability to reduce inflammation in animal models.

- Cytotoxicity : In vitro studies indicate that it may induce cytotoxic effects in cancer cell lines, promoting apoptosis through pathways involving Bcl-2 and p21^WAF-1 expression modulation .

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against certain bacterial strains.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anti-inflammatory | Reduction in COX-2 activity | |

| Cytotoxicity | Induction of apoptosis in HL-60 cells | |

| Antimicrobial | Inhibition of bacterial growth |

Detailed Findings

Q & A

Q. What are the key physicochemical properties of 5(4H)-Isoxazolone, 3-phenyl-4-(phenylmethyl)- that influence its reactivity and stability in experimental settings?

- Methodological Answer: Key properties include polar surface area (PSA), partition coefficient (logP), and thermal stability. PSA (e.g., ~70 Ų, as seen in analogous isoxazolones) affects solubility and bioavailability . Thermal stability can be assessed via differential scanning calorimetry (DSC), while logP is determined using HPLC or shake-flask methods. Stability studies under varying pH and temperature conditions are critical to identify degradation pathways .

Q. What are the standard synthetic routes for preparing 5(4H)-Isoxazolone derivatives, and how can reaction conditions be optimized for higher yields?

- Methodological Answer: A common route involves cyclocondensation of β-keto esters with hydroxylamine derivatives. For example, reacting 3-phenyl-4-benzyl acetoacetate with hydroxylamine hydrochloride under acidic conditions. Optimization via Design of Experiments (DoE) can systematically vary parameters (temperature, solvent, stoichiometry) to maximize yield . Purification via recrystallization or column chromatography (e.g., silica gel, ethyl acetate/hexane) improves purity .

Q. Which spectroscopic techniques are most effective for characterizing 5(4H)-Isoxazolone derivatives, and how are spectral data interpreted?

- Methodological Answer:

- NMR: ¹H/¹³C NMR identifies substituent positions (e.g., aromatic protons at δ 7.2–7.8 ppm, isoxazolone carbonyl at ~170 ppm).

- IR: A strong C=O stretch near 1680–1720 cm⁻¹ confirms the isoxazolone ring.

- MS: High-resolution mass spectrometry (HRMS) validates molecular ion peaks (e.g., [M+H]+ for C₁₇H₁₅NO₂ at m/z 281.1052) .

Advanced Research Questions

Q. How can computational chemistry tools be integrated into the design of novel 5(4H)-Isoxazolone derivatives with targeted biological activities?

- Methodological Answer: Density functional theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Molecular docking (AutoDock/Vina) screens derivatives against protein targets (e.g., bacterial enzymes) to prioritize synthesis. Machine learning models trained on existing bioactivity data can suggest structural modifications .

Q. What strategies resolve contradictory data regarding the antimicrobial efficacy of 5(4H)-Isoxazolone derivatives across different studies?

- Methodological Answer:

- Standardize assays: Use CLSI/MIC guidelines with consistent bacterial strains (e.g., S. aureus ATCC 25923) .

- Control variables: Ensure identical solvent systems (e.g., DMSO concentration ≤1%) and incubation conditions.

- Meta-analysis: Apply statistical tools (e.g., RevMan) to aggregate data and identify confounding factors (e.g., biofilm formation) .

Q. How can reaction fundamentals and reactor design principles improve scalability for synthesizing 5(4H)-Isoxazolone derivatives?

- Methodological Answer: Continuous flow reactors enhance heat/mass transfer for exothermic cyclocondensation steps. Kinetic studies (e.g., pseudo-first-order rate constants) inform residence time adjustments. Membrane separation technologies (e.g., nanofiltration) reduce solvent waste .

Q. What advanced methodologies are used to evaluate the stability of 5(4H)-Isoxazolone derivatives under physiological conditions?

- Methodological Answer:

- Forced degradation: Expose derivatives to oxidative (H₂O₂), hydrolytic (pH 1–13), and photolytic (ICH Q1B) conditions.

- LC-MS/MS: Quantify degradation products and propose degradation pathways (e.g., ring-opening via nucleophilic attack) .

Data Contradiction and Theoretical Analysis

Q. How should researchers address discrepancies in computational vs. experimental data for 5(4H)-Isoxazolone derivative reactivity?

- Methodological Answer: Reconcile discrepancies by refining computational models (e.g., hybrid functionals like B3LYP-D3 for dispersion corrections). Validate with kinetic experiments (e.g., Arrhenius plots) and sensitivity analysis to identify overlooked variables (e.g., solvent polarity) .

Q. What role do sulfur and fluorine substituents play in modulating the bioactivity of isoxazolone derivatives, and how can this be systematically studied?

- Methodological Answer:

- Structure-activity relationship (SAR): Synthesize analogs with -SCH₃/-F groups at varying positions.

- Comparative assays: Test against Gram-positive/-negative bacteria to isolate substituent effects. Fluorine’s electronegativity enhances membrane permeability, while sulfur improves target binding (e.g., thioredoxin reductase inhibition) .

Applications in Biological Research

Q. How can 5(4H)-Isoxazolone derivatives be adapted for use in biological staining or imaging applications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.